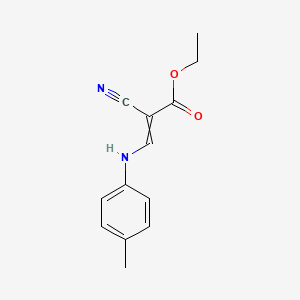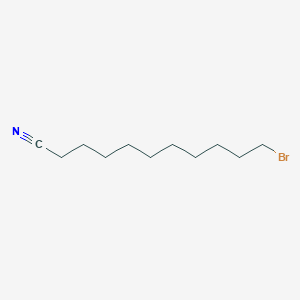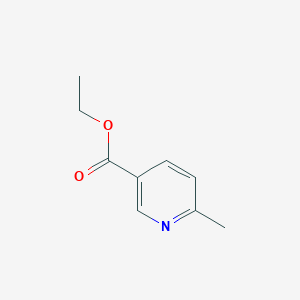
(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol
Overview
Description
(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol, commonly known as 5-ADM, is a synthetic compound that has been used in a variety of scientific research applications. 5-ADM is a derivative of the amino acid glycine and contains both a hydroxyl and an amine group, allowing it to interact with a number of biological molecules. 5-ADM has been used in a variety of biochemical and physiological studies as well as in laboratory experiments.
Scientific Research Applications
Heterogeneous Catalysis
The acid-catalyzed condensation of glycerol, a renewable material, with aldehydes and ketones, including the formation of [1,3]dioxan-5-ols, is a significant area of research. These compounds, including [1,3]dioxan-5-yl derivatives, serve as precursors for 1,3-propanediol derivatives, which are potential novel platform chemicals (Deutsch, Martin, & Lieske, 2007).
Synthesis of Complex Molecules
Research has been conducted on the synthesis of complex molecular structures such as 1,2,4-trideoxy-1,4-imino-3,5;6,7-di-O-isopropylidene-l-glycero-d-gluco-octitol. These studies involve compounds structurally similar to (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol, illustrating its relevance in the synthesis of intricate organic molecules (Gallagher et al., 1993).
Chiral Auxiliary in Asymmetric Synthesis
This compound derivatives have been synthesized and evaluated as chiral auxiliaries. They play a significant role in the asymmetric synthesis of α-hydroxy esters, highlighting their importance in enantioselective chemical reactions (Jung, Ho, & Kim, 2000).
Photochemical Transformation Studies
The photochemical transformation of 5-diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane in methanol, a closely related compound, has been studied. This research provides insights into the behavior of this compound under similar conditions (Nikolaev, Khimich, & Korobitsyna, 1985).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Mechanism of Action
Target of Action
The primary targets of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol are currently unknown. This compound is a relatively new substance and research into its specific targets is still ongoing .
Mode of Action
As a compound with both amino and hydroxyl functional groups, it may interact with various biological targets through hydrogen bonding or other types of molecular interactions .
Biochemical Pathways
Given its structural features, it may be involved in pathways related to amino acid metabolism or other processes .
Result of Action
Research is ongoing to elucidate these effects .
Action Environment
Factors such as temperature, pH, and the presence of other substances could potentially affect its activity .
Properties
IUPAC Name |
(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-6(2)10-4-7(8,3-9)5-11-6/h9H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKNPLIAARFREX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(CO)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306114 | |
| Record name | (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53104-32-8 | |
| Record name | 53104-32-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267736.png)



![2,5-Bis[(4-chlorophenyl)methylene]cyclopentanone](/img/structure/B1267743.png)







